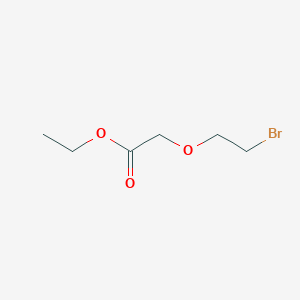![molecular formula C13H16N4O2 B6266713 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 1516676-27-9](/img/no-structure.png)
3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, also known as 3-APM, is a synthetic compound used in a variety of scientific research applications. It is a heterocyclic compound that has been studied for its potential uses in medicinal chemistry, pharmacology, and biochemistry. 3-APM has been found to have a variety of biochemical and physiological effects that make it a valuable tool in the laboratory.
科学研究应用
3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been studied for its potential uses in medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been used as a tool to study the structure-activity relationships of drug molecules. In pharmacology, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been studied for its potential use as a drug molecule, and in biochemistry, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been used to study the effects of small molecules on cellular processes.
作用机制
The mechanism of action of 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is not fully understood, but it is believed to act as an agonist of certain G-protein coupled receptors (GPCRs). GPCRs are proteins that are involved in a variety of cellular processes, and agonists are molecules that bind to GPCRs and activate them. It is believed that 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione binds to GPCRs and activates them, leading to changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione have been studied in a variety of systems. In cell cultures, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to increase the production of certain proteins, such as cyclic AMP, which is involved in a variety of cellular processes. In animal models, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to increase the activity of certain enzymes, such as tyrosine hydroxylase, which is involved in the production of dopamine. In humans, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to increase the production of certain hormones, such as cortisol, which is involved in the regulation of stress.
实验室实验的优点和局限性
The use of 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione in laboratory experiments has both advantages and limitations. One advantage of using 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is that it is a relatively simple compound that can be synthesized in a short amount of time. Additionally, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to have a variety of biochemical and physiological effects in a variety of systems, making it a useful tool for studying cellular processes. However, the mechanism of action of 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is not fully understood, and it has not been extensively studied in humans, so its use in laboratory experiments should be done with caution.
未来方向
The potential future directions for 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione are numerous. One potential future direction is to further study the mechanism of action of 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, as this could lead to a better understanding of its potential uses in medicinal chemistry, pharmacology, and biochemistry. Additionally, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione could be studied in human clinical trials to further assess its safety and efficacy. Finally, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione could be used as a tool to study the effects of small molecules on cellular processes, as this could lead to the development of novel drugs and therapies.
合成方法
3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione can be synthesized by a variety of methods, including the condensation of 2-aminopyridine and formaldehyde, followed by a cyclization reaction with a base. This method is a two-step process that is relatively simple and can be completed in a short amount of time. Other methods for the synthesis of 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione include the condensation of 2-aminopyridine and an aldehyde, followed by a cyclization reaction with a base, or the condensation of 2-aminopyridine and an aldehyde, followed by a cyclization reaction with an acid.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione' involves the reaction of a spirocyclic lactam with an aminopyridine derivative.", "Starting Materials": [ "Spirocyclic lactam", "6-aminopyridine", "Methyl iodide", "Sodium hydride", "Dimethylformamide (DMF)", "Chloroform" ], "Reaction": [ "Step 1: Synthesis of 3-(hydroxymethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione by reacting spirocyclic lactam with sodium hydride in DMF.", "Step 2: Protection of the hydroxyl group by reacting the product from step 1 with methyl iodide in DMF.", "Step 3: N-alkylation of 6-aminopyridine with the product from step 2 in DMF.", "Step 4: Cyclization of the product from step 3 with sodium hydride in DMF to form the desired compound.", "Step 5: Purification of the product by extraction with chloroform." ] } | |
CAS 编号 |
1516676-27-9 |
分子式 |
C13H16N4O2 |
分子量 |
260.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



